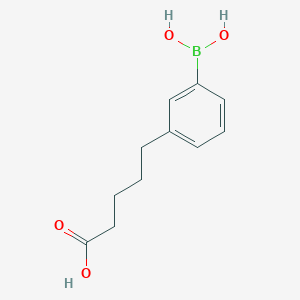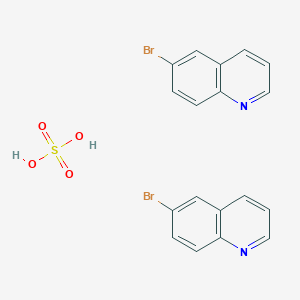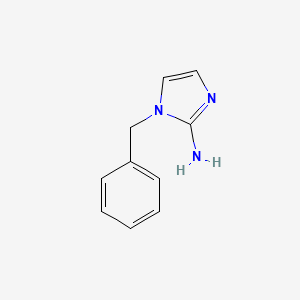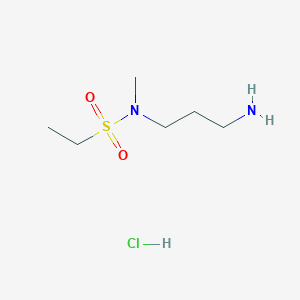
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride
Overview
Description
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is a chemical compound that features a sulfonamide group, an amine group, and a hydrochloride salt. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that the compound has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Result of Action
It is known that the compound can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Action Environment
Biochemical Analysis
Biochemical Properties
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride plays a crucial role in biochemical reactions due to its primary amine group. This group provides pH-responsiveness and affinity for anionic drugs, making it useful in drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with anionic drugs and other chemical structures, enhancing their stability and functionality . The nature of these interactions often involves ionic bonding and hydrogen bonding, which are essential for the compound’s effectiveness in biochemical applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding how the compound can be used in therapeutic applications and drug delivery systems .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. This binding often involves the primary amine group, which can form ionic bonds with negatively charged sites on biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions but can degrade over time, affecting its long-term efficacy. Studies have shown that the compound can have long-term effects on cellular function, which are crucial for its application in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing drug delivery and therapeutic efficacy. At higher doses, it may exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, influencing various biochemical processes. Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for ensuring that the compound reaches its target sites within the body and exerts its intended effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s effectiveness in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride typically involves the reaction of N-(3-aminopropyl)-N-methylethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: N-(3-aminopropyl)-N-methylethanesulfonamide and hydrochloric acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, typically around room temperature.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes:
Reactant Mixing: Large quantities of N-(3-aminopropyl)-N-methylethanesulfonamide and hydrochloric acid are mixed in a reactor.
Reaction Control: The reaction parameters, such as temperature, pH, and concentration, are carefully monitored and controlled.
Product Recovery: The product is recovered through filtration, followed by drying and purification steps to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted sulfonamides.
Scientific Research Applications
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- N-(3-aminopropyl)-N-ethylmethanesulfonamide hydrochloride
- N-(3-aminopropyl)-N-methylbenzenesulfonamide hydrochloride
Uniqueness
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-methylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S.ClH/c1-3-11(9,10)8(2)6-4-5-7;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIFJBLQIVOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


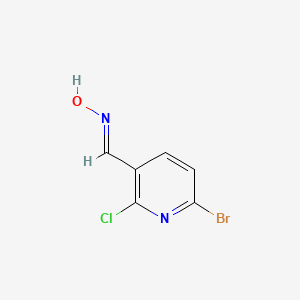
![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)
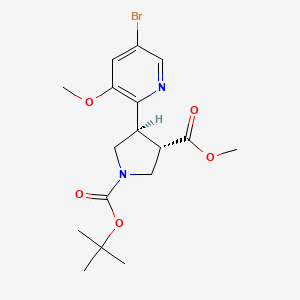
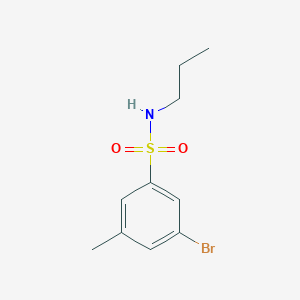
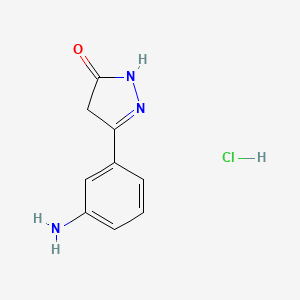
![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)


